2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
CAS No.: 63788-65-8
Cat. No.: VC21320881
Molecular Formula: C5H8N4OS
Molecular Weight: 172.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63788-65-8 |
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Molecular Formula | C5H8N4OS |
Molecular Weight | 172.21 g/mol |
IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide |
Standard InChI | InChI=1S/C5H8N4OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H2,6,8)(H,9,10) |
Standard InChI Key | YBRQONJVBBCGGK-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)N)CC(=O)NN |
Canonical SMILES | C1=C(N=C(S1)N)CC(=O)NN |
Introduction
Structural Characteristics
2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is a heterocyclic compound containing a 2-amino-1,3-thiazole ring connected to an acetohydrazide group. This structural arrangement provides multiple functional groups that enable diverse chemical interactions and modifications.
Chemical Identity
The compound is defined by the following chemical identifiers:
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Molecular Formula: C₅H₈N₄OS
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CAS Registry Number: 63788-65-8
Molecular Structure
The molecular structure consists of a thiazole ring with an amino group at position 2 and an acetohydrazide substituent at position 4. The structural representations include:
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SMILES Notation: C1=C(N=C(S1)N)CC(=O)NN
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InChI: InChI=1S/C5H8N4OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H2,6,8)(H,9,10)
The compound features several reactive functional groups, including the primary amino group on the thiazole ring, the hydrazide group (-CONHNH₂), and the heterocyclic sulfur atom, all of which contribute to its chemical reactivity and potential for further derivatization.
Physical and Chemical Properties
2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide possesses distinctive physical and chemical properties that influence its behavior in chemical reactions, biological systems, and analytical procedures.
Physical Properties
Based on the available research data, the compound exhibits the following physical characteristics:
Spectroscopic Data
The compound has been characterized using various spectroscopic techniques:
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Mass Spectrometry: EI-MS shows m/z 172 [M]⁺, with fragment ions at 130 (C₄H₆N₂OS)⁺, 113 (C₄H₅N₂S)⁺
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Elemental Analysis: Calculated for C₅H₈N₄OS: C, 34.87%; H, 4.68%; N, 32.53%. Found: C, 34.98%; H, 4.84%; N, 32.69%
Predicted Collision Cross-Section Data
Mass spectrometry studies have provided predicted collision cross-section data for various adducts of the compound:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]⁺ | 173.04917 | 133.7 |
[M+Na]⁺ | 195.03111 | 140.6 |
[M+NH₄]⁺ | 190.07571 | 140.7 |
[M+K]⁺ | 211.00505 | 137.2 |
[M-H]⁻ | 171.03461 | 134.9 |
[M+Na-2H]⁻ | 193.01656 | 137.2 |
[M]⁺ | 172.04134 | 134.9 |
[M]⁻ | 172.04244 | 134.9 |
Table 1: Predicted collision cross-section data for different adducts of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
Synthesis Methods
The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide has been well-documented in the scientific literature, with procedures that ensure good yield and purity.
Standard Synthesis Procedure
The primary synthetic route involves the reaction of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine monohydrate:
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Starting materials:
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Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (0.15 mol)
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Hydrazine monohydrate (80%; 20 mL)
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Methanol (60 mL)
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Procedure:
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The ester and hydrazine monohydrate are combined in methanol in a round-bottom flask
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The reaction mixture is refluxed for 2-3 hours
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After complete conversion, methanol is distilled off
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The resulting precipitates are filtered, washed with cold n-hexane, and air-dried
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Results:
This synthetic approach provides a straightforward and efficient method for obtaining the compound with high purity, making it suitable for further chemical transformations and biological studies.
Chemical Reactivity and Derivatives
The presence of multiple reactive functional groups in 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide facilitates various chemical transformations, leading to a diverse range of derivatives with potential biological and chemical applications.
Reactions with Isothiocyanates
One of the documented reactions involves the treatment of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide with ethyl isothiocyanate to form 2-[2-(2-amino-1,3-thiazol-4-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide:
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Reaction conditions:
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2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (0.13 mol)
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Ethyl isothiocyanate (0.13 mol)
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Methanol as solvent
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Reflux for 1 hour
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Product characterization:
Cyclization Reactions
The hydrazide can undergo cyclization to form triazole derivatives such as 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol. This compound serves as an intermediate for further reactions with various benzyl halides to produce a series of 4-({4-ethyl-5-[((un)functionalized-benzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amines .
Formation of Hydrazone Derivatives
The hydrazide functionality readily reacts with aldehydes and ketones to form hydrazone derivatives. For example, it has been used in the preparation of (E)-2-(2-aminothiazol-4-yl)-N'-(2-hydroxybenzylidene)acetohydrazide (H₂STH), which serves as a ligand for Co(II) and Zn(II) complexes .
Applications in Coordination Chemistry
The multifunctional nature of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide makes it particularly useful in coordination chemistry for the synthesis of metal complexes.
Metal Complex Formation
Research has demonstrated the compound's ability to form hydrazone ligands through condensation reactions with aldehydes, which subsequently coordinate with transition metal ions:
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Hydrazone formation:
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2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is condensed with aldehydes such as 2-hydroxybenzaldehyde
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The resulting hydrazone ligand contains multiple coordination sites
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Metal complexation:
Structural and Thermal Properties of Metal Complexes
The Co(II) and Zn(II) complexes derived from 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide-based ligands have been investigated for their:
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Geometry and modes of chelation using:
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Density functional theory (DFT) quantum calculations
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Magnetic moment measurements
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Spectroscopic data
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Thermal behavior:
These studies contribute to understanding the coordination behavior of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide-derived ligands and the properties of the resulting metal complexes.
Biological Significance
Although specific biological data for 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide itself is limited in the provided search results, related thiazole derivatives have demonstrated significant biological activities.
Related Thiazole Derivatives
The 2-amino-1,3,4-thiadiazole scaffold, structurally similar to the 2-amino-1,3-thiazole moiety present in the compound of interest, has shown notable antimicrobial properties:
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Antibacterial activity:
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Antifungal activity:
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Other biological activities:
The structural similarity between 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide and these biologically active compounds suggests potential for similar activities, especially when incorporated into appropriate derivative structures.
Analytical Considerations
For analytical purposes, 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide can be characterized and quantified using various techniques.
Analytical Methods
The compound can be analyzed using:
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Spectroscopic techniques:
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Mass spectrometry (MS)
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Nuclear magnetic resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Chromatographic methods:
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High-performance liquid chromatography (HPLC)
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Thin-layer chromatography (TLC) for reaction monitoring
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Thermal analysis:
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Differential scanning calorimetry (DSC) for melting point determination and thermal behavior study
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